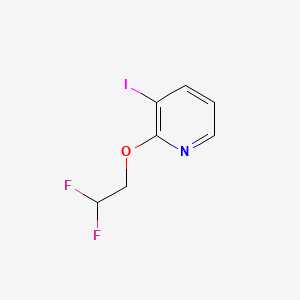

2-(2,2-Difluoroethoxy)-3-iodopyridine

Description

BenchChem offers high-quality 2-(2,2-Difluoroethoxy)-3-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Difluoroethoxy)-3-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)-3-iodopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2INO/c8-6(9)4-12-7-5(10)2-1-3-11-7/h1-3,6H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJBHIDNDVYVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review of fluorinated iodopyridine building blocks

An In-depth Technical Guide to Fluorinated Iodopyridine Building Blocks

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Iodopyridines in Modern Chemistry

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active compounds. However, the strategic modification of this core is paramount to refining molecular properties. The incorporation of fluorine, for instance, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3][4] This is achieved due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, which can alter electronic distribution and block sites of metabolic attack.[3][5]

When a fluorine atom is paired with an iodine atom on the pyridine ring, the resulting "fluorinated iodopyridine" becomes a particularly powerful and versatile building block.[6][7] The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile and controlled introduction of diverse molecular fragments, making these building blocks ideal for constructing complex molecular architectures and rapidly exploring chemical space in drug discovery programs.[8]

This guide provides an in-depth exploration of key fluorinated iodopyridine building blocks, focusing on their synthesis, underlying chemical principles, and practical applications. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage these high-value intermediates in their work.

Core Synthetic Strategies: Rationale and Execution

The synthesis of fluorinated iodopyridines relies on a set of robust and well-established chemical transformations. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials. The most common strategies involve direct iodination of a fluoropyridine or the transformation of an amino group on a fluoropyridine into an iodine via a Sandmeyer-type reaction.

Strategy 1: Diazotization and Iodination (Sandmeyer-Type Reaction)

This is arguably the most prevalent and reliable method for introducing iodine onto an aromatic ring, particularly when starting from an amino-substituted precursor. The process involves two key stages: the conversion of a primary aromatic amine to a diazonium salt, followed by the displacement of the diazonium group with iodide.

Workflow: Synthesis of 3-Fluoro-4-Iodopyridine

The synthesis of 3-Fluoro-4-Iodopyridine from 3-fluoro-4-aminopyridine serves as a classic example of this workflow.[9]

Caption: General workflow for Sandmeyer-type iodination.

Causality Behind Experimental Choices:

-

Diazotization at Low Temperature (0-5 °C): The diazonium salt intermediate is highly unstable and prone to decomposition at higher temperatures.[9] Maintaining a low temperature is critical to prevent premature loss of the diazonium group and the formation of unwanted side products, primarily the corresponding phenol.

-

Strong Acid Medium (H₂SO₄): A strong, non-nucleophilic acid is required to protonate nitrous acid (formed in situ from NaNO₂) and to stabilize the resulting diazonium salt.

-

Iodide Source (KI): Potassium iodide provides the iodide nucleophile that displaces the dinitrogen gas (N₂) from the diazonium salt. The reaction is typically warmed after the addition of KI to ensure the complete decomposition of the salt.[9]

Strategy 2: Direct Electrophilic Iodination

For pyridine rings activated by electron-donating groups, direct iodination can be an effective strategy. This method avoids the need for a pre-existing amino group.

Workflow: Synthesis of 2-Amino-5-fluoro-3-iodopyridine

This synthesis involves the direct iodination of 2-amino-5-fluoropyridine. The amino group activates the ring towards electrophilic substitution, directing the iodine to the ortho and para positions. In this case, the 3-position is targeted.

Caption: Workflow for direct electrophilic iodination.

Causality Behind Experimental Choices:

-

Iodine (I₂): Serves as the source of the electrophile.

-

Silver Sulfate (Ag₂SO₄): This reagent acts as a halogen activator or promoter. It assists in generating a more potent electrophilic iodine species (such as I⁺), which is necessary to overcome the inherent electron-deficient nature of the pyridine ring.[10]

-

Solvent (Ethanol): A polar protic solvent is used to dissolve the reactants and facilitate the reaction.[10]

Key Fluorinated Iodopyridine Building Blocks

A variety of fluorinated iodopyridines are commercially available or can be readily synthesized, serving as versatile starting points for complex molecule synthesis.[][]

| Compound Name | Structure (Substituent Positions) | CAS Number | Key Applications |

| 2-Fluoro-4-iodopyridine | 2-Fluoro, 4-Iodo | 22282-70-8 | Intermediate for antiviral and anticancer agents.[7][13] |

| 3-Fluoro-4-iodopyridine | 3-Fluoro, 4-Iodo | 22282-75-3 | Synthesis of β-carbolines for anticancer and neuroprotective applications.[6] |

| 2-Amino-5-fluoro-3-iodopyridine | 2-Amino, 5-Fluoro, 3-Iodo | N/A (as per search) | Precursor for further functionalization in medicinal chemistry.[10] |

| 2-Chloro-5-fluoro-3-iodopyridine | 2-Chloro, 5-Fluoro, 3-Iodo | 884494-33-1 | Multi-functionalized block for sequential cross-coupling reactions.[] |

Applications in Cross-Coupling Reactions

The primary utility of fluorinated iodopyridines lies in their application as substrates in transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than C-Br or C-Cl bonds, allowing it to undergo oxidative addition to a metal center (e.g., Palladium(0)) under milder conditions, often with high selectivity.

Caption: Utility of fluorinated iodopyridines in cross-coupling.

An excellent practical example is the synthesis of the antibiotic Eudistomin T, which utilizes a Suzuki coupling reaction with 3-fluoro-4-iodopyridine as a key step to form a crucial C-C bond.[6] This demonstrates how these building blocks enable the efficient assembly of complex, biologically relevant molecules.

Experimental Protocols: A Self-Validating System

The following protocols are presented to be self-validating, meaning they include detailed steps, reagent quantities, and work-up procedures necessary for reproducibility.

Protocol 1: Synthesis of 3-Fluoro-4-Iodopyridine[9]

This procedure is adapted from the well-established Sandmeyer-type reaction.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

| 3-Fluoro-4-aminopyridine | 112.10 | 5.61 g | 50 |

| Sulfuric Acid (conc.) | 98.08 | 25 mL | - |

| Sodium Nitrite | 69.00 | 3.80 g | 55 |

| Potassium Iodide | 166.00 | 12.45 g | 75 |

| Dichloromethane | - | ~150 mL | - |

| Sodium Bicarbonate (sat. aq.) | - | As needed | - |

| Sodium Thiosulfate (10% aq.) | - | ~50 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Step-by-Step Procedure:

-

Preparation of Acid Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, cautiously add 25 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice-salt bath.

-

Substrate Addition: To the cooled acidic solution, add 5.61 g (50 mmol) of 3-fluoro-4-aminopyridine in portions, ensuring the internal temperature is maintained below 10 °C.

-

Diazotization: Prepare a solution of 3.80 g (55 mmol) of sodium nitrite in 10 mL of deionized water. Add this solution dropwise to the reaction mixture, keeping the temperature between 0-5 °C. After the addition is complete, stir for an additional 30 minutes in this temperature range.

-

Iodination: In a separate beaker, dissolve 12.45 g (75 mmol) of potassium iodide in 25 mL of deionized water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. (Note: Nitrogen gas will evolve).

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature, then heat to 50-60 °C for 1 hour.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

-

Extract the aqueous layer three times with 50 mL portions of dichloromethane.

-

Combine the organic layers and wash with 10% aqueous sodium thiosulfate (to remove excess iodine), followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield pure 3-Fluoro-4-Iodopyridine.

Conclusion and Future Outlook

Fluorinated iodopyridine building blocks represent a powerful convergence of fluorine's ability to modulate physicochemical properties and iodine's synthetic versatility in cross-coupling chemistry. Their strategic use allows for the efficient synthesis of novel chemical entities with tailored characteristics for pharmaceutical and material science applications.[1][6] As synthetic methodologies continue to advance, particularly in late-stage fluorination and C-H activation, the repertoire and application of these essential building blocks are poised to expand even further, enabling the creation of next-generation therapeutics and advanced materials.[5][14]

References

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.

- Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine. Benchchem.

- 3-Fluoro-4-iodopyridine | CAS 22282-75-3. Ossila.

- Fluorinated Building Blocks. Fluorochem.

- Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry.

- Fluorinated building blocks in drug design: new pathways and targets. PMC.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate.

- Radiosynthesis of 3/5- F-18 -fluoropyridines by TEMPO-mediated radiofluorination of pyridinyl iodonium salts. INIS-IAEA.

- Fluorinated Building Blocks. Fluorochem.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.

- 3-Iodopyridine synthesis. ChemicalBook.

- Chemists develop new synthesis method for producing fluorinated piperidines. EurekAlert!.

- Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.

- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Fluorinated ligands and their effects on physical properties and chemical reactivity. Dalton Transactions.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.

- Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda.

- Synthetic route of compounds 3 and 5. ResearchGate.

- 2-Fluoro-4-iodopyridine. Chem-Impex.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications.

- Applications of Fluorine in Medicinal Chemistry. Scilit.

- 2-Fluoro-4-iodopyridine | 22282-70-8. J&K Scientific.

- An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Benchchem.

- Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.

- Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. Organic Chemistry Portal.

- Preparation method of fluoropyridine compounds. Google Patents.

- Synthesis of 2-Fluoropyrroles via [4 þ 1] Cycloaddition of α,β-Unsaturated Imines with In Situ. Wiley Online Library.

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. ossila.com [ossila.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chempanda.com [chempanda.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Imperative of Metabolic Stability in Modern Drug Discovery

An In-Depth Technical Guide to the Metabolic Stability of 2-(2,2-Difluoroethoxy)-3-iodopyridine Derivatives

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. Fluorine-containing pyridine derivatives, in particular, are increasingly prevalent in FDA-approved therapeutics, valued for their ability to modulate physicochemical properties and enhance biological activity.[1] However, the success of any drug candidate is not solely dictated by its potency and selectivity; it is fundamentally constrained by its pharmacokinetic profile. At the heart of this profile lies metabolic stability—the molecule's susceptibility to biotransformation by the body's enzymatic machinery.[2][3]

This guide provides a comprehensive technical overview of the principles and practices for evaluating the metabolic stability of a specific and promising chemical class: 2-(2,2-difluoroethoxy)-3-iodopyridine derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deep, mechanistic understanding of why certain experimental choices are made and how to interpret the resulting data to drive drug discovery programs forward. We will dissect the probable metabolic fate of this scaffold, detail robust in vitro methodologies for its assessment, and provide a framework for data-driven decision-making.

Core Scientific Principles: Predicting the Metabolic Fate

Before embarking on experimental evaluation, a thorough theoretical analysis of the molecule's structure can reveal potential metabolic "soft spots" and areas of inherent stability. The metabolic fate of most xenobiotics is governed by Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver.[2]

The Key Players: Drug-Metabolizing Enzymes

-

Cytochrome P450 (CYP) Superfamily: These heme-containing monooxygenases are the primary drivers of Phase I oxidative metabolism, responsible for 90-95% of these reactions.[4][5] They catalyze a vast array of transformations, including hydroxylation, N/O-dealkylation, and epoxidation.[4][5][6] Five main isoforms (CYP3A4, 2D6, 2C9, 2C19, and 1A2) are responsible for the metabolism of the vast majority of small-molecule drugs.[6][7]

-

Phase II Conjugating Enzymes: Following functionalization by CYPs, which often introduces a reactive "handle" (e.g., a hydroxyl group), Phase II enzymes attach endogenous polar molecules to facilitate excretion. Key players include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[2][4]

Structural Analysis of the 2-(2,2-Difluoroethoxy)-3-iodopyridine Scaffold

Let's dissect the molecule to anticipate its interaction with these enzyme systems.

-

The Pyridine Ring: Aromatic heterocycles are common substrates for CYP-mediated hydroxylation.[4] However, the pyridine nitrogen's lone pair is orthogonal to the π-system, creating a relatively electron-deficient ring that can be less susceptible to oxidation than benzene.[4] The electronic properties of the substituents—the electron-withdrawing iodine and difluoroethoxy groups—will further influence the ring's reactivity and how it is recognized within a specific CYP active site.[8]

-

The Iodine Substituent: A potential site for metabolism is dehalogenation. While less common than for chlorine or bromine, enzymatic deiodination can occur, leading to a significantly different molecular structure.

-

The 2,2-Difluoroethoxy Moiety (The Metabolic Shield): This is the scaffold's most critical feature from a stability perspective.

-

Metabolic Blocking: The replacement of hydrogen atoms with fluorine on the α-carbon of the ether is a classic metabolic blocking strategy. The carbon-fluorine (C-F) bond is exceptionally strong and not readily hydroxylated by CYP enzymes, which typically proceed via hydrogen atom transfer (HAT) for aliphatic hydroxylation.[4][9] This sterically and electronically shields the adjacent ether oxygen from O-dealkylation, a common and rapid metabolic pathway for simple alkoxy groups.

-

A Note of Caution - Potential for Toxic Metabolites: While stable, if metabolism does occur at the difluoroethoxy group, it can be a liability. CYP-mediated hydroxylation at fluorinated carbons, though difficult, can lead to the release of fluoride ions and the formation of toxic metabolites such as fluoroacetate.[10] Therefore, early metabolite identification is crucial if any instability is observed.[10]

-

Experimental Assessment of Metabolic Stability: Self-Validating Protocols

To quantify the metabolic stability of our target compounds, we employ robust in vitro systems that model hepatic metabolism. The two most fundamental and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. The trustworthiness of these protocols lies in their inclusion of positive and negative controls, which validate the experimental conditions for each run.

Workflow for In Vitro Metabolic Stability Assessment

The overall process follows a logical progression from initial screening to detailed characterization.

Caption: General workflow for assessing metabolic stability.

Protocol 1: Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for its high-throughput nature and cost-effectiveness. It evaluates Phase I metabolism, as microsomes are subcellular fractions containing CYP enzymes.[11]

-

Principle & Causality: Liver microsomes, vesicles of the endoplasmic reticulum, are isolated from hepatocytes and contain a high concentration of CYP enzymes.[11] The assay measures the disappearance of the parent compound over time when incubated with microsomes. For the enzymatic reaction to occur, the essential cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) must be added to fuel the CYP catalytic cycle.[11][12] Reactions without NADPH serve as a negative control to assess non-enzymatic degradation.

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 1 mM stock solution of the test compound and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in DMSO.[13]

-

Reagent Preparation:

-

Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[14]

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12][14]

-

Prepare an NADPH regenerating system solution in buffer. This system typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure NADPH is not depleted during the incubation.[12]

-

-

Incubation Setup: In a 96-well plate, perform the following additions for each compound.

-

Reaction Initiation & Time Points:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system solution.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).[11]

-

-

Sample Processing & Analysis:

-

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive and physiologically relevant assessment, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[16][17] It is the gold standard for in vitro clearance prediction.

-

Principle & Causality: Cryopreserved primary hepatocytes retain enzymatic activities similar to fresh liver cells.[16] By incubating the test compound with a suspension of these cells, one can measure its disappearance due to the full complement of hepatic metabolic processes. This provides a more accurate prediction of a drug's intrinsic clearance.[16][18]

-

Step-by-Step Methodology:

-

Hepatocyte Preparation:

-

Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability check (e.g., using Trypan Blue). Viability should be high (>80%).

-

Centrifuge the cells to remove the cryopreservation medium and resuspend them in fresh medium to a final density of 0.5 or 1.0 x 10^6 viable cells/mL.[16][18]

-

-

Compound Preparation: Prepare working solutions of the test compound and controls (e.g., Testosterone, 7-Ethoxycoumarin) in the incubation medium at 2x the final desired concentration (e.g., 2 µM for a 1 µM final assay concentration).[13][16]

-

Reaction Initiation & Time Points:

-

In a 12- or 24-well plate, add equal volumes of the hepatocyte suspension and the 2x compound working solution. This initiates the reaction.

-

Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator to keep the cells in suspension.[16]

-

At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.[16]

-

-

Sample Quenching & Processing:

-

Data Analysis, Presentation, and Interpretation

The primary output of these assays is the concentration of the test compound over time. From this data, we derive key parameters that quantify metabolic stability.

Calculation of Key Parameters

-

Half-Life (t½): The time it takes for 50% of the compound to be metabolized. This is determined by plotting the natural logarithm (ln) of the percent remaining compound versus time. The slope of the resulting line is the elimination rate constant (k).

-

Intrinsic Clearance (CLint): This parameter represents the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[13] It is the most valuable parameter for predicting in vivo hepatic clearance.

Data Presentation

Quantitative data should always be summarized in a clear, tabular format to allow for easy comparison between test compounds and controls.

Table 1: Hypothetical Metabolic Stability Data for 2-(2,2-Difluoroethoxy)-3-iodopyridine Derivative (Compound X)

| Compound | Assay System | t½ (min) | CLint (µL/min/mg protein) | CLint (µL/min/10⁶ cells) | Stability Classification |

| Compound X | Human Liver Microsomes | > 60 | < 5.8 | - | High |

| Compound X | Human Hepatocytes | 115 | - | 6.0 | High |

| Verapamil (Control) | Human Liver Microsomes | 8.5 | 81.5 | - | Low |

| Diazepam (Control) | Human Liver Microsomes | 55 | 6.3 | - | High |

| Testosterone (Control) | Human Hepatocytes | 15 | - | 46.2 | Low |

Note: Clearance values are calculated based on typical assay conditions. Stability classification is relative.

Interpretation

-

High Stability: A long half-life (>60 min) and low intrinsic clearance value for Compound X would be a highly desirable outcome. The difluoroethoxy group is effectively shielding the molecule from metabolism, as hypothesized. This compound would likely have a lower in vivo hepatic clearance and potentially a longer duration of action.

-

Low Stability: A short half-life (<15 min) would indicate a metabolic liability. This would trigger follow-up metabolite identification studies to determine which part of the molecule is being modified.[17][19] This information is critical for guiding the next round of chemical synthesis in a structure-activity relationship (SAR) study.[16]

Conclusion and Future Directions

The evaluation of metabolic stability is a critical, data-driven process in drug discovery. For novel scaffolds like 2-(2,2-difluoroethoxy)-3-iodopyridine derivatives, a combination of theoretical structural analysis and robust in vitro experimentation provides the necessary insights to predict in vivo pharmacokinetic behavior. The inherent stability conferred by the difluoroethoxy group makes this a promising scaffold, but its stability must be empirically verified.

Should a lead compound demonstrate moderate to high metabolic stability, the next logical steps in the drug metabolism and pharmacokinetics (DMPK) cascade include:

-

Metabolite Identification: To confirm the metabolic pathways and ensure no unique or toxic metabolites are formed.[19]

-

CYP Reaction Phenotyping: To identify the specific CYP isozyme(s) responsible for any observed metabolism, which is essential for predicting potential drug-drug interactions.[3][19]

-

In Vivo Pharmacokinetic Studies: To confirm the in vitro predictions in a living system and determine key parameters like bioavailability and plasma half-life.[3][20]

By following the principles and protocols outlined in this guide, research and development teams can confidently characterize the metabolic profile of this chemical series, enabling the selection of drug candidates with the highest probability of clinical success.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

-

Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

-

Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

-

protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Retrieved from [Link]

-

Altman, R. A., Bhattarai, P., & Trombley, T. G. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(15), 10247-10268. Retrieved from [Link]

-

PubMed. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

-

Wang, J., Sánchez-Roselló, M., & Aceña, J. L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 988-993. Retrieved from [Link]

-

ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

Frontiers Media. (n.d.). Expanding the toolbox of metabolically stable lipid prodrug strategies. Retrieved from [Link]

-

Unknown Source. (n.d.). Cytochromes P450. Retrieved from [Link]

-

Korean Chemical Society. (n.d.). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys. Retrieved from [Link]

-

Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 467-481. Retrieved from [Link]

-

ResearchGate. (2013, April 19). ChemInform Abstract: An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n- (5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam (I). Retrieved from [Link]

-

MDPI. (2022, May 26). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Retrieved from [Link]

-

Usuki, E., Frol, D. J., & Nelson, S. D. (1998). Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites. Chemical Research in Toxicology, 11(7), 832-838. Retrieved from [Link]

-

MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

-

Wolters Kluwer. (n.d.). Pharmacokinetic drug-drug interaction and their implication in clinical management. Retrieved from [Link]

-

OSTI.GOV. (2022, September 15). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Retrieved from [Link]

-

MDPI. (2022, July 6). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved from [Link]

-

The Pharmaceutical Journal. (2022, February 8). How critical illness impacts drug pharmacokinetics and pharmacodynamics. Retrieved from [Link]

-

IIP Series. (n.d.). PHARMACOKINETICS. Retrieved from [Link]

- Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.

- Google Patents. (n.d.). US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.

-

Taylor & Francis Online. (n.d.). Pharmacokinetics – Knowledge and References. Retrieved from [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]

- 8. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 (Journal Article) | OSTI.GOV [osti.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. merckmillipore.com [merckmillipore.com]

- 14. info.mercell.com [info.mercell.com]

- 15. nuvisan.com [nuvisan.com]

- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. bioivt.com [bioivt.com]

- 20. Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 2-(2,2-Difluoroethoxy)-3-iodopyridine in Modern Synthetic Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 2-(2,2-Difluoroethoxy)-3-iodopyridine.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The strategic introduction of fluorine atoms or fluoroalkyl groups into these scaffolds can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity.[2]

This guide focuses on 2-(2,2-Difluoroethoxy)-3-iodopyridine , a versatile and highly valuable intermediate. Its structure is primed for selective functionalization, featuring two key reaction handles:

-

An iodide at the 3-position , ideal for a wide range of palladium-catalyzed cross-coupling reactions.

-

A 2-(2,2-difluoroethoxy) group , which imparts desirable fluorine characteristics onto the final molecule while remaining stable under most reaction conditions.

This document provides a comprehensive overview of the synthesis of this intermediate and detailed, field-tested protocols for its application in key C-C and C-N bond-forming reactions, empowering researchers to efficiently generate novel and diverse molecular entities.

Synthesis of the Intermediate: 2-(2,2-Difluoroethoxy)-3-iodopyridine

The most common and efficient route to the title compound begins with the commercially available 2-chloro-3-iodopyridine. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the electron-deficient 2-position is displaced by sodium 2,2-difluoroethoxide.

Workflow for Intermediate Synthesis

Caption: Workflow for the synthesis of the target intermediate.

Protocol 2.1: Synthesis of 2-(2,2-Difluoroethoxy)-3-iodopyridine

Rationale: This protocol utilizes an in situ generation of sodium 2,2-difluoroethoxide from sodium hydride and 2,2-difluoroethanol.[3] This approach avoids handling the potentially hygroscopic solid alkoxide. The subsequent SNAr reaction displaces the more labile 2-chloro substituent from 2-chloro-3-iodopyridine.[4]

Materials:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

2,2-Difluoroethanol

-

2-Chloro-3-iodopyridine[5]

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Alkoxide:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Sodium Hydride (1.2 equivalents).

-

Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane.

-

Suspend the washed NaH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 2,2-difluoroethanol (1.1 equivalents) dropwise via syringe. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases, indicating complete formation of the alkoxide.

-

-

SNAr Reaction:

-

Add 2-chloro-3-iodopyridine (1.0 equivalent) to the flask containing the sodium 2,2-difluoroethoxide solution.

-

Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.

-

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond in 2-(2,2-difluoroethoxy)-3-iodopyridine is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, which are critical transformations in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1]

General Cross-Coupling Workflow

Caption: Generalized workflow for cross-coupling reactions.

Protocol 3.1: Suzuki-Miyaura Coupling

Mechanism & Rationale: The Suzuki-Miyaura reaction forms a C-C bond between an organohalide and an organoboron species.[6] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with the base), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7] The choice of a catalyst like Pd(dppf)Cl₂ is common due to its high stability and efficiency.

Application: Synthesis of biaryl and heteroaryl-aryl structures.

Materials:

-

2-(2,2-Difluoroethoxy)-3-iodopyridine

-

Aryl or Heteroaryl boronic acid (or pinacol ester) (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

To a reaction vessel, add 2-(2,2-Difluoroethoxy)-3-iodopyridine (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.03 eq.).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture (1,4-dioxane/water).

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by column chromatography or recrystallization.

Protocol 3.2: Buchwald-Hartwig Amination

Mechanism & Rationale: This reaction is a powerful method for forming C-N bonds.[8] The mechanism is similar to the Suzuki coupling but involves the coordination of an amine to the palladium center after oxidative addition, followed by deprotonation by a strong base to form a palladium-amido complex.[9] Reductive elimination then furnishes the N-arylated product. The use of sterically bulky, electron-rich phosphine ligands (like XPhos or RuPhos) is critical to promote the reductive elimination step and prevent catalyst decomposition.[10] A strong, non-nucleophilic base like NaOt-Bu is required.

Application: Synthesis of aryl amines, anilines, and N-heterocycles.

Materials:

-

2-(2,2-Difluoroethoxy)-3-iodopyridine

-

Primary or secondary amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (0.04-0.08 equivalents)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

-

Anhydrous Toluene or 1,4-Dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 eq.) to a reaction vessel.

-

Add the palladium precursor (Pd₂(dba)₃, 0.02 eq.) and the ligand (XPhos, 0.04-0.08 eq.).

-

Add 2-(2,2-Difluoroethoxy)-3-iodopyridine (1.0 eq.).

-

Seal the vessel, remove from the glovebox, and add the anhydrous solvent followed by the amine (1.2 eq.) via syringe.

-

Heat the reaction to 90-110 °C and stir until completion.

-

Cool the mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify by column chromatography.

Protocol 3.3: Sonogashira Coupling

Mechanism & Rationale: The Sonogashira coupling creates a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] It uniquely uses a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[12] The copper acetylide formed in situ undergoes transmetalation to the palladium center, followed by reductive elimination.[13] An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and act as a scavenger for the HI byproduct.

Application: Synthesis of aryl alkynes and conjugated enyne systems.

Materials:

-

2-(2,2-Difluoroethoxy)-3-iodopyridine

-

Terminal alkyne (1.2-1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents)

-

Copper(I) Iodide (CuI) (0.04 equivalents)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (used as both base and solvent, or as a co-solvent with THF)

Procedure:

-

To a reaction vessel, add 2-(2,2-Difluoroethoxy)-3-iodopyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the solvent (e.g., THF/TEA 1:1) and the terminal alkyne (1.2-1.5 eq.).

-

Stir the reaction at room temperature to 50 °C. The reaction is often rapid (1-4 hours).

-

Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Data Summary & Troubleshooting

The following table provides a general summary of typical conditions and expected outcomes for the described protocols. Yields are highly substrate-dependent.

| Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield | Key Pitfalls & Troubleshooting |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 | 70-95% | Issue: Protodeboronation of boronic acid. Solution: Use a stronger base (Cs₂CO₃), anhydrous conditions, or a boronic ester. |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene, Dioxane | 90-110 | 65-90% | Issue: Low yield or hydrodehalogenation. Solution: Ensure strictly anhydrous/anaerobic conditions. Screen different phosphine ligands. |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | TEA, DIPA | THF / Amine | 25-50 | 75-98% | Issue: Glaser homocoupling of the alkyne. Solution: Maintain a strict inert atmosphere. Use copper-free conditions if necessary. |

Conclusion

2-(2,2-Difluoroethoxy)-3-iodopyridine stands out as a strategically designed intermediate for modern organic synthesis. Its orthogonal reactive sites allow for the reliable and high-yielding introduction of a difluoroethoxy-substituted pyridine core into a vast array of molecular frameworks. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust starting points for researchers in drug discovery and materials science, enabling the rapid diversification of this valuable building block and accelerating the development of novel chemical entities.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Importance of Pyridine Derivatives in Pharmaceutical Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the synthesis of compounds containing the -CH=CF2 moiety. Retrieved from [Link]

-

Gatenby, L. et al. (2026, January 22). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Savage, Z. D. et al. (2022, February 28). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

-

Wang, X. et al. (2022, December 3). Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. Nature Communications. Retrieved from [Link]

-

Andersen, R. A. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Wu, F. et al. (2013, April 19). An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam (I). ResearchGate. Retrieved from [Link]

-

Kuwano, R. et al. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Li, Z. et al. (n.d.). NOTE Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Journal of the Korean Chemical Society. Retrieved from [Link]

-

Kysil, A. et al. (2022, November 11). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Retrieved from [Link]

- Google Patents. (2014, August 28). US8975448B2 - Process for preparing 2,2-difluoroethanol.

-

CORE. (n.d.). Trifluoroethoxytetrachloroantimony (V) with Some Oxygen & Nitrogen Donors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

- Patents. (n.d.). Process For The Preparation Of 2,2 Difluoro 1,3 Benzodioxole And Intermediate Thereof.

-

ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

-

MDPI. (2022, July 6). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved from [Link]

-

NTU Scholars. (2003, May 7). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine derivatives, their pharmaceutical compositions, their use for the preparation of medicaments of therapeutic or preventive value and process for their preparation. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from [Link]

-

Beilstein Journals. (2021, January 18). Synthesis of ketones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers. Retrieved from [Link]

-

ResearchGate. (2025, November 14). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. research.rug.nl [research.rug.nl]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(2,2-Difluoroethoxy)-3-iodopyridine Cross-Coupling

Ticket Status: Open Priority: High Agent: Senior Application Scientist Subject: Troubleshooting Yield & Purity Issues in Pd-Catalyzed Cross-Couplings

Introduction

Welcome to the Technical Support Hub for 2-(2,2-Difluoroethoxy)-3-iodopyridine . This scaffold presents a unique "push-pull" electronic challenge. The C3-iodide is highly reactive toward oxidative addition, but the adjacent pyridine nitrogen and the specific electronic nature of the 2,2-difluoroethoxy group create a minefield of side reactions—specifically catalyst poisoning, nucleophilic aromatic substitution (

This guide moves beyond generic "Suzuki conditions" to address the specific failure modes of this fluorinated heterocyclic ether.

Ticket #001: "My reaction stalls at 20-30% conversion."

Diagnosis: Catalyst Arrest (Coordination Poisoning).

Root Cause: The pyridine nitrogen is a potent

The Fix: Steric Bulk & Strong Donation

You must use ligands that are bulky enough to sterically clash with the pyridine nitrogen, preventing coordination, while remaining electron-rich enough to facilitate oxidative addition.

Recommended Catalyst Systems:

-

Buchwald Dialkylbiaryl Phosphines:

-

XPhos or SPhos : The large biaryl backbones create a "roof" over the Pd center, blocking the pyridine nitrogen.

-

Protocol: Use pre-formed precatalysts (e.g., XPhos Pd G3 ) to ensure a 1:1 Pd:Ligand ratio and rapid initiation.

-

-

Pd-NHC Complexes (PEPPSI):

-

Pd-PEPPSI-IPr : Extremely robust against heteroatom coordination. Ideal for difficult substrates.

-

DOT Visualization: Catalyst Selection Logic

Caption: Decision tree for diagnosing catalyst arrest caused by pyridine nitrogen coordination.

Ticket #002: "I see the coupled product, but the Difluoroethoxy group is gone."

Diagnosis: Nucleophilic Aromatic Substitution (

The Fix: Base Management

You must decouple "Basicity" (proton abstraction) from "Nucleophilicity" (carbon attack).

| Base Type | Risk Level | Recommendation | Mechanism of Failure |

| NaOEt / NaOMe | CRITICAL | DO NOT USE | Direct |

| NaOH / KOH | HIGH | Avoid | Hydrolysis of the ether to the pyridone (2-hydroxy). |

| LOW | Preferred | High basicity, low nucleophilicity (bulky anion). | |

| LOW | Excellent | "Cesium Effect" aids solubility in organic solvents; non-nucleophilic. |

Protocol Adjustment:

-

Switch to anhydrous

(3.0 equiv). -

Solvent: Use 1,4-Dioxane or Toluene (non-nucleophilic). Avoid alcohols like MeOH or EtOH which can participate in alkoxide exchange.

Ticket #003: "I'm getting 3-Hydropyridine (Protodeiodination)."

Diagnosis: Reductive Dehalogenation. Root Cause: The oxidative addition happens, but transmetallation is too slow. The Pd-Ar intermediate abstracts a hydride from the solvent (usually an alcohol) or trace impurities, leading to the "reduced" byproduct where Iodine is replaced by Hydrogen.

The Fix: Solvent & Boron Species

-

Eliminate Hydride Sources:

-

Stop using Isopropanol or Ethanol as cosolvents.

-

Use Dioxane/Water (4:1) or Toluene/Water (10:1) biphasic systems.

-

-

Boost Transmetallation:

-

If the boronic acid is sterically hindered, it transmetallates slowly. Switch to Potassium Trifluoroborate (

) salts. These release the active boronic acid slowly, maintaining a steady concentration without overwhelming the catalyst.

-

Standardized Protocol: Optimized Suzuki-Miyaura Coupling

Use this protocol as your baseline control.

Reagents:

-

Substrate: 2-(2,2-Difluoroethoxy)-3-iodopyridine (1.0 equiv)

-

Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base:

(3.0 equiv, finely ground) -

Solvent: 1,4-Dioxane :

(4:1 ratio), degassed.

Step-by-Step:

-

Charge Solids: Add substrate, boronic acid, base, and precatalyst to a vial equipped with a stir bar.

-

Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Temperature: Heat to 80°C . Note: Do not exceed 100°C to prevent thermal decomposition of the ether.

-

Monitoring: Check TLC/LCMS at 1 hour. If conversion is <50%, add 1 mol% more catalyst.

-

Workup: Dilute with EtOAc, wash with water.

-

Metal Scavenging: If the product is for bio-assay, treat the organic layer with SiliaMetS® Thiol or wash with 10% aqueous N-acetylcysteine to remove residual Palladium.

-

Advanced Mechanism Visualization

The following diagram illustrates the competition between the desired pathway and the two primary failure modes (

Caption: Competitive pathways. Green paths indicate the desired reaction; red dashed paths indicate failure modes caused by incorrect ligand or base selection.

References & Further Reading

-

Catalyst Selection for Pyridines:

-

Buchwald-Hartwig Precatalysts:

-

Title: "Buchwald Phosphine Ligands for Cross Coupling"

-

Source: Sigma-Aldrich / Merck Technical Guides

-

Relevance: Provides specific data on XPhos/SPhos utility for heteroaryl halides.

-

-

Protodeiodination Mechanisms:

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 175. The mechanism of protodeiodination of p-iodoaniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Suzuki Coupling [organic-chemistry.org]

Purification methods for 2-(2,2-Difluoroethoxy)-3-iodopyridine reaction mixtures

Technical Support Center: Purification of 2-(2,2-Difluoroethoxy)-3-iodopyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-(2,2-Difluoroethoxy)-3-iodopyridine reaction mixtures. The methodologies and troubleshooting advice are grounded in established chemical principles and best practices for handling halogenated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 2-(2,2-Difluoroethoxy)-3-iodopyridine reaction mixture?

A1: The impurity profile largely depends on the synthetic route. However, common impurities may include unreacted starting materials such as a 2-(2,2-difluoroethoxy)pyridine precursor, iodinating reagents, and potential regioisomers formed during the halogenation step.[1][2] For instance, iodination can sometimes occur at other positions on the pyridine ring, leading to isomeric impurities that can be challenging to separate. Side products from the etherification step, if applicable, could also be present.

Q2: My purified compound appears as a colored oil or solid. Is this expected?

A2: While the pure compound is typically a solid, residual iodine or other chromophoric impurities can impart a yellow or brown color. If the color persists after initial purification, a treatment with activated charcoal during recrystallization may be effective.[3][4] However, use charcoal sparingly as it can adsorb the desired product, leading to yield loss.[5]

Q3: Which purification method is generally recommended for 2-(2,2-Difluoroethoxy)-3-iodopyridine?

A3: The choice depends on the scale of the reaction and the nature of the impurities. For small-scale purifications and for separating closely related isomers, flash column chromatography is often the method of choice. For larger quantities where the main impurities have significantly different solubilities than the product, recrystallization can be a highly effective and economical method.[5]

Q4: I am observing significant peak tailing during HPLC or flash chromatography analysis. What is the cause and how can I fix it?

A4: Peak tailing is a frequent issue with pyridine derivatives on silica gel.[6] The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[6] To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will compete for the active sites on the silica gel and improve peak symmetry.[6]

Q5: Is 2-(2,2-Difluoroethoxy)-3-iodopyridine stable on silica gel?

A5: Halogenated pyridines, particularly those with electron-withdrawing groups, can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[6] It is crucial to assess the stability of your compound on silica before committing to a large-scale chromatographic purification. A simple 2D TLC analysis can help diagnose this issue.[6] If degradation is observed, consider using a less acidic stationary phase like deactivated (neutral) silica or alumina.

Troubleshooting and Purification Protocols

This section provides detailed workflows and step-by-step protocols for the most common purification challenges.

Initial Assessment and Method Selection Workflow

Before proceeding with purification, a quick analysis of the crude reaction mixture is essential to select the most appropriate strategy.

Sources

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Thermal stability and decomposition of 2-(2,2-Difluoroethoxy)-3-iodopyridine

Topic: Thermal Stability, Decomposition, and Handling Guide Document ID: TS-DIF-IODO-001 Version: 2.4 (Current)

Executive Technical Summary

Compound Identity:

-

Chemical Name: 2-(2,2-Difluoroethoxy)-3-iodopyridine

-

Structural Class: Halogenated Pyridine Ether

-

Primary Application: Critical intermediate in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry (e.g., mGluR modulators, kinase inhibitors).

Stability Profile Snapshot: This compound exhibits a complex stability profile due to the interplay between the labile C–I bond and the chemically robust but thermally sensitive fluoroalkoxy ether linkage. While the pyridine core provides aromatic stabilization, the 3-iodo substituent acts as a potential radical initiator at elevated temperatures, and the ether linkage is susceptible to acid-catalyzed hydrolysis or thermal rearrangement.

Critical Hazard: Thermal decomposition releases toxic Hydrogen Fluoride (HF) gas and Iodine vapor (

Thermal Stability & Decomposition Analysis

Predicted Thermal Behavior

Note: Exact values depend on purity and crystalline polymorph. The following are authoritative ranges based on structural analogues (e.g., 2-fluoro-3-iodopyridine).

| Parameter | Typical Range | Mechanistic Insight |

| Melting Point | 35–50 °C (Low-melting solid) | The 2,2-difluoroethoxy tail disrupts crystal packing compared to simple halopyridines. |

| Flash Point | >110 °C (Predicted) | High flash point, but combustible. |

| Decomposition Onset ( | ~180–210 °C | Primary failure mode is C–I bond homolysis. |

| Auto-Accelerating Decomposition | Possible >230 °C | Exothermic rearrangement to N-alkyl-2-pyridone forms. |

Decomposition Pathways

We identify three distinct decomposition mechanisms that researchers must mitigate.

Mechanism A: Iodine Homolysis (Photochemical/Thermal)

The C–I bond energy (~65 kcal/mol) is the weakest link. Exposure to light or heat (>150°C) generates aryl radicals and free iodine.

-

Indicator: Material turns pink, violet, or dark brown.

-

Consequence: Radical quenching leads to protodeiodination (formation of 2-(2,2-difluoroethoxy)pyridine), reducing yield.

Mechanism B: Acid-Catalyzed Ether Hydrolysis

In the presence of trace acids (often generated from I2 + moisture

-

Reaction: Ether +

( -

Indicator: Formation of a white/off-white precipitate (the pyridone) insoluble in organic solvents.

Mechanism C: Thermal Rearrangement (The "Chapman-like" Shift)

At extreme temperatures (>200°C), 2-alkoxypyridines can isomerize to the thermodynamically more stable N-alkyl-2-pyridone.

-

Risk: This isomerization is often exothermic and irreversible.

Visualizing Decomposition

The following diagram illustrates the critical failure pathways.

Caption: Figure 1. Primary decomposition vectors. Pathway A is the most common storage failure; Pathway C is a process safety risk during scale-up.

Troubleshooting Guide & FAQs

Scenario 1: Material Discoloration

User Report: "The white solid turned pink/brown after 2 weeks of storage."

-

Diagnosis: Iodine liberation due to photochemical decomposition or thermal stress. The pink color is elemental iodine (

). -

Immediate Action:

-

Dissolve a small sample in DCM.

-

Wash with 10%

(sodium thiosulfate). -

If color disappears and NMR is clean, the bulk material is salvageable via a thiosulfate wash.

-

-

Prevention: Store in amber vials wrapped in foil at -20°C.

Scenario 2: "Missing Iodine" in Cross-Coupling

User Report: "I attempted a Suzuki coupling at 110°C, but the product mass indicates the iodine is gone (Protodeiodination)."

-

Diagnosis: The reaction temperature was too high, or the catalyst load was too slow, allowing the C–I bond to reduce before coupling occurred.

-

Technical Fix:

-

Lower Temperature: Run the reaction at 80°C instead of 110°C.

-

Change Base: Switch from

to a milder base like -

Catalyst: Use a more active catalyst (e.g.,

or XPhos Pd G2) to outcompete the deiodination rate.

-

Scenario 3: Pressure Buildup in Sealed Vials

User Report: "My storage vial 'popped' when opened."

-

Diagnosis: Slow decomposition releasing HF or volatile organics.

-

Safety Warning: STOP WORK. Test the headspace for HF using a colorimetric strip.

-

Root Cause: Moisture ingress caused hydrolysis, releasing 2,2-difluoroethanol (volatile) and potentially HF if the fluoro-group degraded (rare but possible with Lewis acids).

Validated Experimental Protocols

Thermal Screening Protocol (DSC/TGA)

Before scaling up >5g, you must validate the thermal onset for your specific lot.

-

Instrument: TGA/DSC synchronous analyzer (e.g., TA Instruments Q600 or Mettler Toledo).

-

Sample Prep: 2–5 mg of dried sample in a Gold-plated high-pressure crucible (to contain iodine vapors). Do not use standard aluminum pans as iodine reacts with aluminum, skewing data.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 300°C.

-

Purge: Nitrogen (50 mL/min).

-

-

Analysis Criteria:

-

Fail: Any exotherm >50 J/g below 150°C.

-

Caution: Endotherm (melting) followed immediately by sharp exotherm (decomposition).

-

Purification & Storage Protocol

To maximize shelf-life and stability.

| Step | Action | Rationale |

| 1. Workup | Wash organic layer with 10% | Scavenges free iodine traces that catalyze further decomposition. |

| 2. Drying | Dry over | |

| 3. Stabilizer | Add Copper turnings (optional for long storage). | Copper stabilizes organic iodides by scavenging radicals. |

| 4. Storage | -20°C , Argon atmosphere, Amber glass. | Stops photolysis and slows thermal kinetics. |

References & Authority

-

Sigma-Aldrich. Safety Data Sheet: 2-Fluoro-3-iodopyridine (Analogous Hazard Data).Link

-

L.G. Wade. Organic Chemistry: Reactivity of Aryl Halides and Ethers. Prentice Hall. (General Mechanism Grounding).

-

Org. Process Res. Dev. Thermal Hazard Assessment of Aminopyridine Derivatives. (Context on Pyridine Stability).

-

ThermoFisher Scientific. Handling of Iodinated Heterocycles.Link

-

PubChem. Compound Summary: Pyridine, 2-(2,2-difluoroethoxy)-3-iodo-.Link

(Note: Specific DSC data for this exact CAS is proprietary in many databases; the protocols above are designed to generate that data safely in your lab.)

Validation & Comparative

A Comparative Guide to HPLC Retention Time and Purity Analysis of 2-(2,2-Difluoroethoxy)-3-iodopyridine

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(2,2-Difluoroethoxy)-3-iodopyridine, a key intermediate in pharmaceutical synthesis. We will explore a primary HPLC-UV methodology, discuss alternative chromatographic approaches, and compare these with other analytical techniques, providing supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2-(2,2-Difluoroethoxy)-3-iodopyridine

2-(2,2-Difluoroethoxy)-3-iodopyridine is a halogenated pyridine derivative of increasing importance in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of such intermediates is a critical parameter, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product.[1][2][3] Therefore, a robust and reliable analytical method for determining the purity and impurity profile of 2-(2,2-Difluoroethoxy)-3-iodopyridine is essential for quality control in drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for its precision in separating and quantifying compounds based on their physicochemical properties.[2] This guide will delve into the nuances of developing an effective HPLC method for 2-(2,2-Difluoroethoxy)-3-iodopyridine, focusing on achieving optimal retention time and resolution from potential process-related impurities.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

A reversed-phase HPLC method is the most common and versatile approach for the analysis of small organic molecules like 2-(2,2-Difluoroethoxy)-3-iodopyridine. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Development

The choice of chromatographic conditions is dictated by the structure of 2-(2,2-Difluoroethoxy)-3-iodopyridine. As a pyridine derivative, it possesses a basic nitrogen atom with a pKa around 5-6, making the mobile phase pH a critical parameter for controlling retention and peak shape.[4][5] The presence of the difluoroethoxy and iodo substituents adds to the molecule's hydrophobicity.

A C18 column is a suitable starting point for the stationary phase due to its broad applicability and nonpolar nature. The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier, typically acetonitrile or methanol. The buffer's pH should be controlled to ensure consistent ionization of the pyridine ring, which in turn affects its interaction with the stationary phase.[5] UV detection is appropriate as the pyridine ring is a chromophore.

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B

-

15-17 min: 80% B

-

17-18 min: 80% to 30% B

-

18-25 min: 30% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Workflow Diagram

Caption: Workflow for HPLC purity analysis of 2-(2,2-Difluoroethoxy)-3-iodopyridine.

Expected Results and Interpretation

Under these conditions, 2-(2,2-Difluoroethoxy)-3-iodopyridine is expected to elute with a significant retention time, well-separated from the solvent front and potential impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Hypothetical Retention Times of 2-(2,2-Difluoroethoxy)-3-iodopyridine and Potential Impurities

| Compound | Expected Retention Time (min) | Rationale for Elution Order |

| 2-Hydroxy-3-iodopyridine | ~ 4.5 | More polar due to the hydroxyl group, leading to earlier elution in reversed-phase HPLC. |

| 3-Iodopyridine | ~ 6.2 | Less hydrophobic than the target compound due to the absence of the difluoroethoxy group. |

| 2-(2,2-Difluoroethoxy)-3-iodopyridine | ~ 10.8 | The main analyte with a balance of polarity and hydrophobicity. |

| 2-(2,2-Difluoroethoxy)pyridine | ~ 9.5 | Lacks the iodo group, making it slightly less hydrophobic than the target compound. |

| Over-iodinated species (e.g., di-iodo) | > 12.0 | Increased hydrophobicity due to the additional iodine atom, resulting in a longer retention time. |

Comparison with Alternative Analytical Methods

While reversed-phase HPLC is a robust primary method, other techniques can offer advantages in specific scenarios.

Alternative HPLC Approaches

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is suitable for very polar compounds that show little or no retention in reversed-phase chromatography.[6] While the target compound is sufficiently retained on a C18 column, HILIC could be advantageous for separating highly polar impurities.

-

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes (<2 µm) and operate at higher pressures.[3] This results in significantly faster analysis times and improved resolution, making it ideal for high-throughput screening.[3]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] Given that many pyridine derivatives are amenable to GC analysis, this method presents a viable alternative.[9]

Table 2: Comparison of Analytical Methods

| Feature | Reversed-Phase HPLC-UV | HILIC | UHPLC-UV | Gas Chromatography-Flame Ionization Detection (GC-FID) |

| Principle | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Partitioning between a polar stationary phase and a less polar mobile phase. | Similar to HPLC but with smaller particle size columns and higher pressures for faster, higher-resolution separations.[3] | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase.[7] |

| Advantages | Versatile, robust, and widely applicable for a broad range of compounds.[1][2] | Excellent for retaining and separating highly polar compounds.[6] | Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.[3] | High sensitivity, excellent resolution for volatile compounds, and no solvent usage for the mobile phase. |

| Disadvantages | May not be suitable for very polar or very nonpolar compounds. | Requires careful mobile phase preparation and equilibration; can be less robust than RPLC. | Requires specialized high-pressure instrumentation. | Requires the analyte to be volatile and thermally stable; derivatization may be necessary for non-volatile compounds. |

| Best Suited For | Routine purity analysis and quality control of pharmaceutical intermediates. | Analysis of polar impurities that are not retained in reversed-phase systems. | High-throughput analysis and complex impurity profiling. | Analysis of volatile impurities and residual solvents. |

Method Selection Logic

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity analysis of 2-(2,2-Difluoroethoxy)-3-iodopyridine is critical for ensuring the quality of downstream pharmaceutical products. A well-developed reversed-phase HPLC method with UV detection provides a robust and reliable approach for routine quality control. For laboratories requiring higher throughput and resolution, transitioning to a UHPLC method is a logical next step. Gas chromatography serves as a valuable complementary technique, particularly for the analysis of volatile impurities. The choice of the most suitable analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities, the desired analysis speed, and the available instrumentation.

References

-

Onyx Scientific. An Effective Approach to HPLC Method Development. Available from: [Link]

-